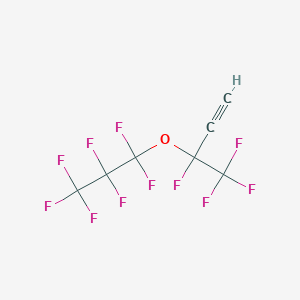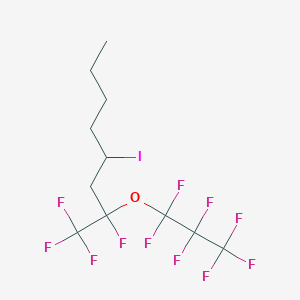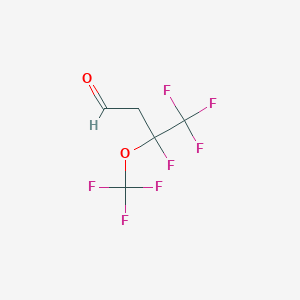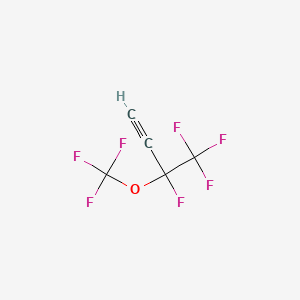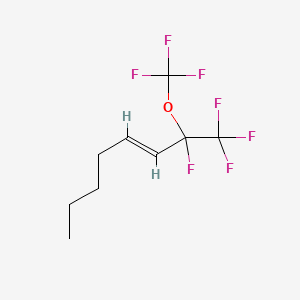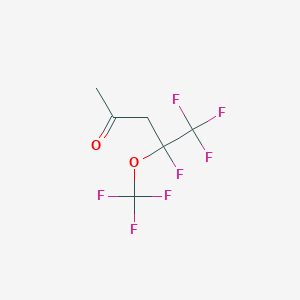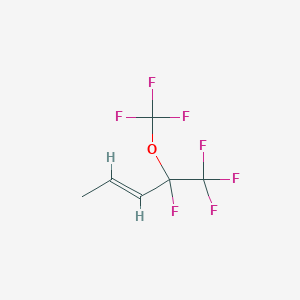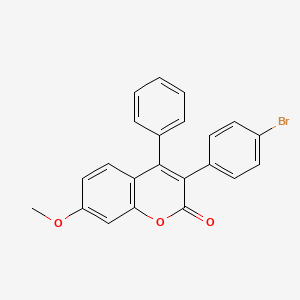
3-(4'-bromophenyl)-7-methoxy-4-phenylcoumarin
描述
3-(4’-Bromophenyl)-7-methoxy-4-phenylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromophenyl group at the 3-position, a methoxy group at the 7-position, and a phenyl group at the 4-position of the coumarin core. These substitutions confer unique chemical and biological properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4’-bromophenyl)-7-methoxy-4-phenylcoumarin typically involves the condensation of appropriate substituted phenols with β-ketoesters, followed by cyclization. One common method is the Pechmann condensation, where a phenol reacts with a β-ketoester in the presence of a Lewis acid catalyst such as aluminum chloride or sulfuric acid. The reaction conditions usually involve heating the mixture to promote cyclization and formation of the coumarin ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
3-(4’-Bromophenyl)-7-methoxy-4-phenylcoumarin can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 3-(4’-hydroxyphenyl)-7-methoxy-4-phenylcoumarin.
Reduction: Formation of 3-phenyl-7-methoxy-4-phenylcoumarin.
Substitution: Formation of 3-(4’-substituted phenyl)-7-methoxy-4-phenylcoumarin derivatives.
科学研究应用
3-(4’-Bromophenyl)-7-methoxy-4-phenylcoumarin has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of fluorescent dyes and materials for optoelectronic applications.
作用机制
The biological activity of 3-(4’-bromophenyl)-7-methoxy-4-phenylcoumarin is often attributed to its ability to interact with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The bromophenyl and methoxy groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding, respectively. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 3-(4’-Chlorophenyl)-7-methoxy-4-phenylcoumarin
- 3-(4’-Fluorophenyl)-7-methoxy-4-phenylcoumarin
- 3-(4’-Methylphenyl)-7-methoxy-4-phenylcoumarin
Uniqueness
3-(4’-Bromophenyl)-7-methoxy-4-phenylcoumarin is unique due to the presence of the bromine atom, which can participate in halogen bonding and enhance the compound’s reactivity and binding properties. This makes it a valuable scaffold for the development of new therapeutic agents and functional materials.
属性
IUPAC Name |
3-(4-bromophenyl)-7-methoxy-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrO3/c1-25-17-11-12-18-19(13-17)26-22(24)21(15-7-9-16(23)10-8-15)20(18)14-5-3-2-4-6-14/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOJVDIHLDYHNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


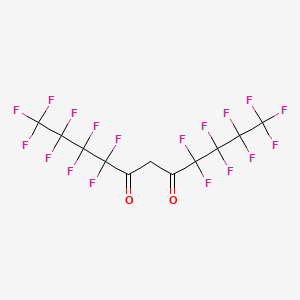
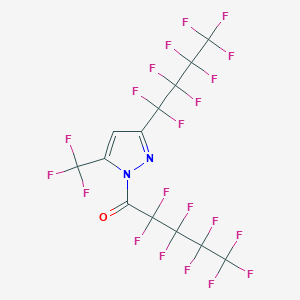
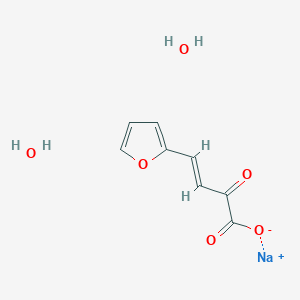
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine](/img/structure/B3041128.png)

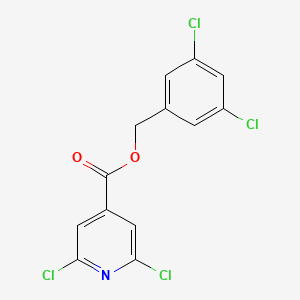
![O1-(3,5-dichlorobenzoyl)-3,5-dibromo-4-[(2-chloro-6-fluorobenzyl)oxy]benzene-1-carbohydroximamide](/img/structure/B3041131.png)
